6-chloro-4-N-ethylpyridazine-3,4-diamine
Overview
Description
6-chloro-4-N-ethylpyridazine-3,4-diamine is a chemical compound with the CAS Number: 1025509-63-0 . It has a molecular weight of 172.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-N~4~-ethyl-3,4-pyridazinediamine . The InChI code for this compound is 1S/C6H9ClN4/c1-2-9-4-3-5 (7)10-11-6 (4)8/h3H,2H2,1H3, (H2,8,11) (H,9,10) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 172.62 .Scientific Research Applications
Environmental Impact and Soil Interaction
6-chloro-4-N-ethylpyridazine-3,4-diamine, as a part of soil-applied herbicides like atrazine, has been studied for its dissipation kinetics in soil. Research conducted across various sites with different climatic and pedological characteristics provides insights into its environmental behavior. It's found that adsorption and desorption of such compounds conform to the Freundlich description, and the dissipation kinetics can be approximately described using a first-order law under certain conditions (Baer & Calvet, 1999).
Applications in Supramolecular Chemistry
The reaction of 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines with certain compounds under microwave irradiation has led to the development of new bistriazines. These compounds have shown potential in supramolecular chemistry due to their ability to form hydrogen bonds and complex with metals, with promising applications in creating extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).
Microbial Transformation and Dechlorination
Studies on Rhodococcus corallinus NRRL B-15444 have demonstrated its capability to transform substituted s-triazines through microbial hydrolase activity. This process involves the dechlorination of triazine compounds, highlighting the potential use of specific microbes in environmental remediation of herbicide-contaminated sites (Mulbry, 1994).
Groundwater Contamination and Regulation Impact
Research on pesticide use regulation in California has shown its impact on groundwater contamination levels of atrazine and its derivatives. The study indicates a decrease in groundwater contamination over time, reflecting the effectiveness of regulatory measures on environmental protection (Troiano et al., 2013).
Photocatalytic Degradation
Investigations into the photocatalytic degradation of atrazine using TiO2 have revealed that while atrazine gets destroyed in both suspended and supported systems, complete mineralization is challenging due to the formation of stable by-products like cyanuric acid. This research contributes to understanding the mechanisms of photocatalytic degradation in water treatment processes (Parra et al., 2004).
Safety And Hazards
properties
IUPAC Name |
6-chloro-4-N-ethylpyridazine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-2-9-4-3-5(7)10-11-6(4)8/h3H,2H2,1H3,(H2,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRVHRQRVEACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NN=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-ethylpyridazine-3,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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